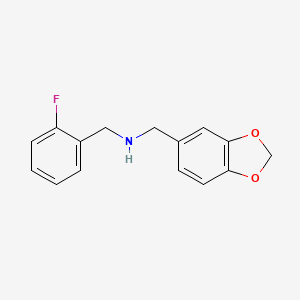

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine

説明

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine is a secondary amine featuring two aromatic substituents: a 1,3-benzodioxole moiety linked via a methylene group and a 2-fluorobenzyl group. This compound is structurally related to entactogens like MDMA and MBDB, which are known for serotonin receptor modulation .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDZYKCPACDSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353354 | |

| Record name | (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355815-61-1 | |

| Record name | (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.

Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzodioxole or fluorobenzyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.

科学的研究の応用

Compounds containing benzodioxole structures are known for their diverse pharmacological effects. Research indicates that (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine may exhibit:

- Neuroprotective properties : Similar compounds have shown potential in protecting neuronal cells from damage.

- Anti-inflammatory effects : The benzodioxole ring is often associated with anti-inflammatory activities.

- Antidepressant activity : Structural analogs have been linked to mood regulation and therapeutic effects in depression models.

These activities suggest that this compound could be explored further for therapeutic applications in neurodegenerative diseases and mood disorders .

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it an attractive candidate for drug development. Studies can focus on:

- Binding affinity assessments : Investigating how well the compound binds to specific receptors or enzymes.

- Mechanistic studies : Understanding the pathways through which the compound exerts its effects on biological systems.

Cellular Assays

Due to its solubility and stability, this compound is suitable for use in cellular assays to evaluate:

- Cell viability : Assessing the cytotoxic effects on different cell lines.

- Signal transduction pathways : Analyzing how the compound influences cellular signaling mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to This compound in various applications:

These findings underscore the importance of this compound in advancing medicinal chemistry and therapeutic development.

作用機序

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the fluorobenzylamine group can form hydrogen bonds or ionic interactions with target molecules.

類似化合物との比較

(1,3-Benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine Hydrobromide (CAS: 418789-26-1)

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

- Structural Difference : Fluorine at the para position of the benzyl group.

- Impact : Para-substitution often enhances metabolic stability due to reduced steric interference, which could influence pharmacokinetics .

Functional Group Variations: Methoxy vs. Fluoro Substitution

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS: 418774-45-5)

- Structural Difference : Methoxy group at the benzyl ortho position instead of fluorine.

Pharmacological Analogs: Entactogens and Serotonin Modulators

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

- Structural Difference : Ethylamine chain instead of benzylamine linkage.

- Pharmacological Data: MBDB substitutes for MDMA in discriminative stimulus studies, suggesting shared entactogen-like activity mediated by serotonergic mechanisms.

- Relevance to Target Compound : The benzodioxole moiety is critical for entactogen activity, but the benzylamine structure in the target compound may confer distinct binding kinetics or selectivity .

5,6-Methylenedioxy-2-aminoindan (MDAI)

- Structural Difference : Rigid indane backbone replacing the flexible benzylamine group.

- Pharmacological Data : MDAI retains entactogen-like activity without neurotoxic effects, highlighting the role of structural rigidity in separating therapeutic and toxic outcomes .

Research Findings and Implications

- Behavioral Activity: Fluorine substitution in the benzyl group may reduce metabolic degradation compared to non-halogenated analogs, extending half-life .

- Toxicity Considerations : Rigid analogs like MDAI demonstrate that structural modifications can mitigate neurotoxicity while retaining desired activity—a design principle applicable to the target compound .

- Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., fluorobenzyl halides), whereas methoxy derivatives are more accessible .

生物活性

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzodioxole moiety and a fluorobenzyl amine group , which are known for their roles in various pharmacological effects. The benzodioxole structure is often associated with neuroactive and antidepressant properties, while the fluorobenzyl amine component may enhance its bioactivity through specific interactions with biological targets.

1. Antidepressant Effects

Benzodioxole derivatives have been explored for their potential antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may influence neurotransmitter systems involved in mood regulation.

2. Antioxidant Properties

Preliminary studies indicate that compounds containing the benzodioxole ring exhibit antioxidant activities. This could be beneficial in mitigating oxidative stress-related disorders.

3. Neuroprotective Effects

The fluorobenzyl amine group has been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. Research into similar compounds suggests that modifications to the benzodioxole structure can lead to enhanced neuroprotective effects.

The biological activity of this compound is likely mediated through interactions with specific receptors and enzymes:

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurotransmitter release.

- Enzyme Interaction : It could also interact with enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Methylenedioxyphenyl)-2-aminoethanol | Benzodioxole ring; amino group | Antidepressant properties |

| 4-Fluorobenzylamine | Fluorobenzene moiety; primary amine | Neuroactive effects |

| 2-(Benzodioxol-5-yl)-N,N-dimethylamine | Similar benzodioxole structure; dimethylamine | Potentially neuroprotective |

This table illustrates how slight variations in structure can lead to differing biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

- Antidepressant Research : A study exploring the antidepressant potential of benzodioxole derivatives found promising results in animal models, indicating that compounds like this compound could be effective candidates for further development .

- Neuroprotection : Another investigation into similar compounds demonstrated neuroprotective effects in vitro, suggesting that this compound may also confer protection against neuronal damage under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。